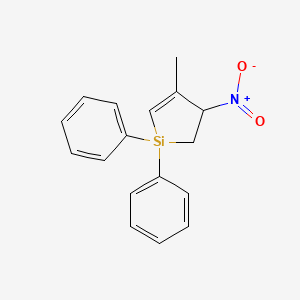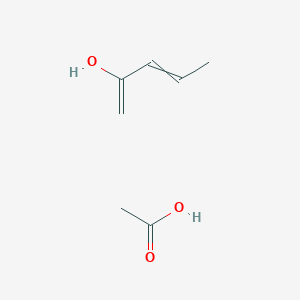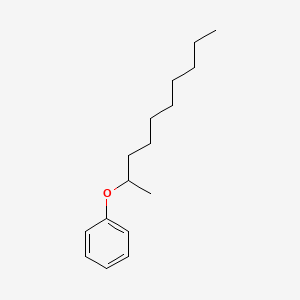
2-Phenoxydecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxydecane is an organic compound characterized by a phenoxy group attached to a decane chain. This compound is part of the ether family, where an oxygen atom is bonded to two alkyl or aryl groups. It is a colorless, oily liquid with a faint aromatic odor and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenoxydecane can be synthesized through several methods. One common approach involves the reaction of phenol with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
C6H5OH+C10H21Br→C6H5OC10H21+KBr
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors to ensure consistent product quality and efficient use of resources.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxydecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxydecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to phenoxydecane alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Phenoxydecanoic acid.
Reduction: Phenoxydecane alcohol.
Substitution: Various substituted phenoxydecane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenoxydecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving membrane permeability and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Phenoxydecane involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyethanol: A glycol ether with similar applications but a shorter alkyl chain.
Phenoxytol: Another ether compound with different alkyl chain lengths.
Uniqueness
2-Phenoxydecane is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring higher hydrophobicity and stability.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse chemical reactions and makes it valuable in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
82971-16-2 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
decan-2-yloxybenzene |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-9-12-15(2)17-16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
InChI-Schlüssel |
KXONIMNSDFBFLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


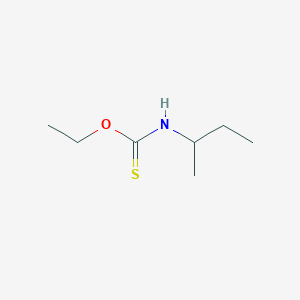
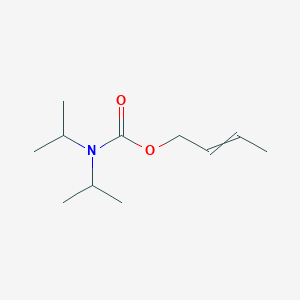
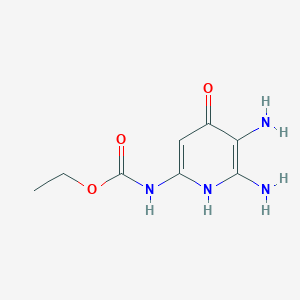
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
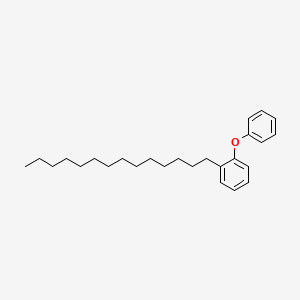
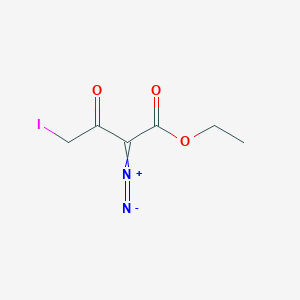
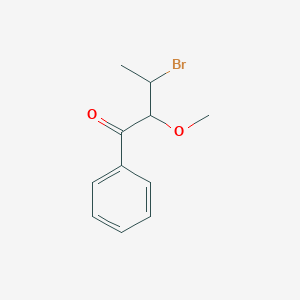

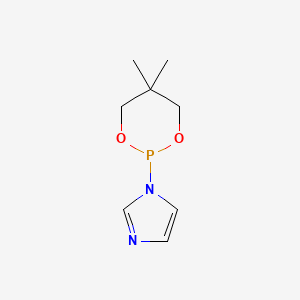
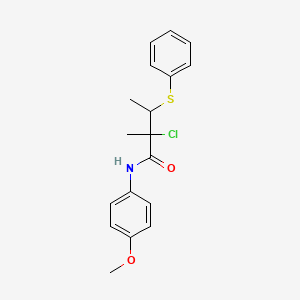
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
